molecular formula C13H14N4O2S B11252655 3-Methoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide

3-Methoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide

Cat. No.: B11252655
M. Wt: 290.34 g/mol
InChI Key: XZISKKPMDPXNBG-UHFFFAOYSA-N
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Description

3-Methoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This hybrid nucleus is known for its diverse pharmacological activities and is of significant interest in drug design and development .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted benzamide derivatives .

Scientific Research Applications

3-Methoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to various biological effects. It can also interact with receptors and proteins involved in inflammatory and oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-B][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.

    1,2,4-Triazolo[5,1-B][1,3,5]thiadiazines: Another isomeric variant with similar biological properties.

    1,2,4-Triazolo[1,5-C][1,3,5]thiadiazines: Known for their antimicrobial and anticancer activities.

Uniqueness

3-Methoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide is unique due to its specific substitution pattern and the presence of the methoxy group, which can enhance its pharmacokinetic properties and biological activity compared to other similar compounds .

Properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-methoxybenzamide

InChI

InChI=1S/C13H14N4O2S/c1-19-10-5-2-4-9(8-10)11(18)14-12-15-16-13-17(12)6-3-7-20-13/h2,4-5,8H,3,6-7H2,1H3,(H,14,15,18)

InChI Key

XZISKKPMDPXNBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C3N2CCCS3

Origin of Product

United States

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